molecular formula C26H19FN2O4S2 B2508697 (Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894655-46-0

(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2508697
CAS RN: 894655-46-0
M. Wt: 506.57
InChI Key: BAONNMYJJDPMKC-JLPGSUDCSA-N
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Description

(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C26H19FN2O4S2 and its molecular weight is 506.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis techniques for biologically active derivatives, including fluoro and chloro derivatives, have been explored. These involve crystal and powder X-ray diffraction methods for detailed characterization (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Characterization and Analysis : Detailed analysis of molecular interactions and the nature of energetic interactions within these compounds has been studied, offering insights into their molecular behavior (Shukla et al., 2014).

Molecular Interactions and Properties

  • Intermolecular Interactions : Research has focused on the presence and nature of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These are crucial for understanding the compound's behavior in different environments (Shukla et al., 2014).

  • Electrostatic Potential Analysis : Advanced computational methods like ab initio quantum mechanical calculations have been utilized to study the electrostatic potential, providing deeper insights into the compound’s molecular interactions (Shukla et al., 2014).

Applications in Catalysis and Polymerization

  • Catalysis : The compound’s derivatives have been explored for their catalytic activity, particularly in the context of polymerization processes. This includes the study of how different groups like thiophenylmethyl and fluorobenzyl impact the catalytic efficiency (Lu, Wu, Chen, & Lin, 2019).

  • Ring-Opening Polymerization : The compound's application in the ring-opening polymerization of lactides has been a significant area of study. This includes understanding the role of various functional groups in influencing the polymerization mechanism (Lu et al., 2019).

Bioactivity and Interaction with Biological Targets

  • Inhibition of Tyrosinase Activity : Derivatives of this compound have been investigated for their inhibitory effects on tyrosinase activities, which is relevant in the context of antityrosinase agents (Yu et al., 2015).

  • Antiviral, Antitubercular, and Anticancer Activities : Research has also delved into the antiviral, anticancer, and antimycobacterial activities of novel derivatives, emphasizing their potential therapeutic applications (Çıkla, 2010).

Optical and Electronic Properties

  • Fluorescence and Electronic Properties : Studies have also focused on the optical and electronic properties of related compounds, which can be pivotal in developing new materials for optoelectronic applications (Wang et al., 2017).

properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4S2/c27-19-6-4-5-18(15-19)17-29-23-13-14-34-26(23)25(30)24(35(29,31)32)16-28-20-9-11-22(12-10-20)33-21-7-2-1-3-8-21/h1-16,28H,17H2/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONNMYJJDPMKC-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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